molecular formula C10H19NO2S B15219710 4-(Methyl(tetrahydro-2H-thiopyran-3-yl)amino)butanoic acid

4-(Methyl(tetrahydro-2H-thiopyran-3-yl)amino)butanoic acid

Cat. No.: B15219710
M. Wt: 217.33 g/mol
InChI Key: MXDOXOQGSGZYRV-UHFFFAOYSA-N
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Description

4-(Methyl(tetrahydro-2H-thiopyran-3-yl)amino)butanoic acid is an organic compound that features a thiopyran ring, which is a six-membered ring containing five carbon atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the hydrogenation of dihydropyran with Raney nickel to form tetrahydropyran, which is then functionalized to introduce the sulfur atom . The methyl group can be introduced via alkylation reactions, and the amino group can be added through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and reagents are carefully selected to minimize by-products and enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Methyl(tetrahydro-2H-thiopyran-3-yl)amino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove oxygen functionalities or to alter the oxidation state of the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

4-(Methyl(tetrahydro-2H-thiopyran-3-yl)amino)butanoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-(Methyl(tetrahydro-2H-thiopyran-3-yl)amino)butanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiopyran ring and amino group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methyl(tetrahydro-2H-thiopyran-3-yl)amino)butanoic acid is unique due to the combination of its thiopyran ring, amino group, and butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C10H19NO2S

Molecular Weight

217.33 g/mol

IUPAC Name

4-[methyl(thian-3-yl)amino]butanoic acid

InChI

InChI=1S/C10H19NO2S/c1-11(6-2-5-10(12)13)9-4-3-7-14-8-9/h9H,2-8H2,1H3,(H,12,13)

InChI Key

MXDOXOQGSGZYRV-UHFFFAOYSA-N

Canonical SMILES

CN(CCCC(=O)O)C1CCCSC1

Origin of Product

United States

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